Cas no 1889193-34-3 (3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine)

3-(5-Bromothiophen-2-yl)-3,3-difluoropropan-1-amine is a brominated thiophene derivative featuring a difluoropropanamine moiety. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, combining a halogenated heterocycle with a fluorinated amine side chain. The bromine substituent enhances reactivity for further functionalization, while the difluoromethyl group may improve metabolic stability and lipophilicity. Its amine functionality allows for derivatization into amides, sulfonamides, or other nitrogen-containing analogs. This scaffold is particularly valuable in medicinal chemistry for the development of bioactive molecules, where the thiophene core and fluorine atoms can influence binding affinity and pharmacokinetic properties. The compound is typically handled under inert conditions due to its sensitivity.
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine structure
1889193-34-3 structure
商品名:3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
CAS番号:1889193-34-3
MF:C7H8BrF2NS
メガワット:256.110926628113
CID:5939869
PubChem ID:116838524

3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
    • EN300-1969817
    • 1889193-34-3
    • インチ: 1S/C7H8BrF2NS/c8-6-2-1-5(12-6)7(9,10)3-4-11/h1-2H,3-4,11H2
    • InChIKey: ZIFDTABIRHTIKI-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=C(C(CCN)(F)F)S1

計算された属性

  • せいみつぶんしりょう: 254.95289g/mol
  • どういたいしつりょう: 254.95289g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 54.3Ų

3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1969817-5.0g
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
1889193-34-3
5g
$5345.0 2023-05-23
Enamine
EN300-1969817-10.0g
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
1889193-34-3
10g
$7927.0 2023-05-23
Enamine
EN300-1969817-0.5g
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
1889193-34-3
0.5g
$1770.0 2023-09-16
Enamine
EN300-1969817-0.05g
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
1889193-34-3
0.05g
$1549.0 2023-09-16
Enamine
EN300-1969817-0.25g
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
1889193-34-3
0.25g
$1696.0 2023-09-16
Enamine
EN300-1969817-5g
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
1889193-34-3
5g
$5345.0 2023-09-16
Enamine
EN300-1969817-2.5g
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
1889193-34-3
2.5g
$3611.0 2023-09-16
Enamine
EN300-1969817-0.1g
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
1889193-34-3
0.1g
$1623.0 2023-09-16
Enamine
EN300-1969817-1.0g
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
1889193-34-3
1g
$1844.0 2023-05-23
Enamine
EN300-1969817-10g
3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine
1889193-34-3
10g
$7927.0 2023-09-16

3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine 関連文献

Related Articles

3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amineに関する追加情報

Introduction to 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine (CAS No. 1889193-34-3)

3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 1889193-34-3, features a thiophene ring substituted with a bromine atom at the 5-position and an amine group attached to a trifluoromethyl-substituted propanamide backbone. Such structural motifs are of particular interest for their potential in modulating biological pathways and developing novel therapeutic agents.

The thiophene core is a heterocyclic aromatic compound that is widely recognized for its presence in numerous biologically active molecules, including antifungal, antiviral, and anticancer agents. The introduction of a bromothiophene moiety enhances the compound's reactivity, making it a valuable intermediate in synthetic chemistry. The presence of fluorine atoms in the trifluoromethylpropanamide segment introduces lipophilicity and metabolic stability, which are critical factors in drug design for improving bioavailability and prolonging pharmacological effects.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in drug development. The trifluoromethyl group (-CF₃) is particularly noteworthy for its ability to modulate pharmacokinetic properties, such as reducing metabolic clearance and enhancing binding affinity to biological targets. In the context of 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine, these structural features suggest potential applications in the design of small-molecule inhibitors targeting enzymes or receptors involved in diseases such as cancer, inflammation, and neurodegeneration.

One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The bromothiophene moiety allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures. This reactivity has been exploited in recent synthetic strategies to develop novel scaffolds with enhanced pharmacological activity.

Current research in the field of fluorinated amine derivatives has demonstrated their potential as pharmacophores in drug discovery. The combination of an amine group with fluorinated aliphatic chains provides a balance between polarizability and lipophilicity, which is often essential for achieving optimal drug-like properties. Studies have shown that compounds with similar structural motifs exhibit promising biological activities, including inhibition of kinases and modulation of ion channels.

The synthesis of 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and fluorination techniques, have been employed to construct the desired framework efficiently. These synthetic approaches are critical for producing sufficient quantities of the compound for preclinical evaluation and further development.

In preclinical studies, 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine has shown intriguing interactions with various biological targets. Initial assays have suggested potential activity against enzymes implicated in cancer progression, such as tyrosine kinases and proteases. Additionally, its ability to cross the blood-brain barrier has been explored, making it a candidate for treating central nervous system disorders.

The pharmaceutical industry has increasingly recognized the value of structurally diverse compounds like 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine for drug discovery programs. Its unique combination of functional groups makes it a versatile tool for medicinal chemists seeking to develop novel therapeutics. As research continues to uncover new biological pathways and targets, compounds with similar characteristics are expected to play a pivotal role in addressing unmet medical needs.

The development of next-generation pharmaceuticals often relies on innovative molecular design principles. The structural features of 3-(5-bromothiophen-2-yl)-3,3-difluoropropan-1-amine, including its aromatic heterocycle and fluorinated substituents, align well with these principles. By leveraging advanced synthetic techniques and computational modeling, researchers can optimize the compound's properties to enhance its therapeutic potential.

Future directions in the study of this compound may include exploring its role in combinatorial therapy regimens or investigating its mechanisms of action at a molecular level. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to translate these findings into clinical applications.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd